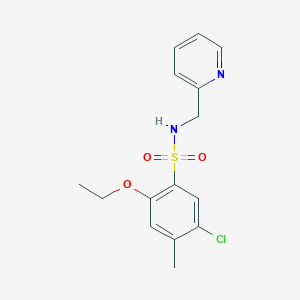

5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Description

Historical Development of Pyridine-Containing Sulfonamides

The lineage of pyridine-integrated sulfonamides traces back to the 1930s with the discovery of sulfapyridine, one of the first sulfonamide antibiotics effective against pneumococcal infections. Early structural modifications focused on enhancing antibacterial efficacy while mitigating crystallization risks in biological systems. By the mid-20th century, researchers began appending heterocyclic moieties like pyridine to sulfonamide scaffolds to exploit synergistic electronic and steric effects.

A pivotal shift occurred in the 21st century with the rational design of hybrid structures. For instance, Ahmed and Santali (2021) demonstrated that pyridine-sulfonamide hybrids could inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) at nanomolar concentrations, showcasing their potential in oncology. Concurrently, triazolopyridine sulfonamides were explored for antimalarial activity, with specific derivatives exhibiting IC~50~ values below 5 μM against Plasmodium falciparum. These advances laid the groundwork for complex derivatives such as 5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, which features a multi-substituted aromatic system optimized for target engagement.

Significance in Medicinal Chemistry Research

Pyridine sulfonamides occupy a unique niche due to their dual capacity for hydrogen bonding (via sulfonamide groups) and π-π stacking interactions (through aromatic rings). This bifunctionality enables precise modulation of enzymatic targets, as evidenced by their activity against:

- Kinases : VEGFR-2 inhibition (IC~50~ = 3.6 μM for hybrid VIIb)

- Carbonic anhydrases : Isoform-selective inhibition with submicromolar potency

- Apoptotic regulators : Upregulation of BAX and caspases in cancer models

The structural complexity of this compound—featuring chloro (electron-withdrawing), ethoxy (electron-donating), and pyridinylmethyl (chelating) groups—suggests tailored solubility and binding kinetics. Computational analyses predict logP values <3.0, indicating favorable membrane permeability compared to earlier sulfonamides.

Table 1 : Key Pyridine Sulfonamides and Their Therapeutic Applications

Evolution of Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies reveal critical pharmacophoric elements:

- Sulfonamide positioning : Para-substitution on the benzene ring enhances hydrogen bonding with catalytic residues in VEGFR-2 and carbonic anhydrases.

- Pyridine functionalization : N-Methylation of the pyridinylmethyl group in this compound reduces metabolic oxidation, extending plasma half-life.

- Alkoxy substituents : Ethoxy groups at the ortho position improve steric complementarity with hydrophobic enzyme pockets, as observed in antimalarial triazolopyridines.

Notably, the chloro substituent at C5 in this compound may mitigate electron density fluctuations, stabilizing aryl-sulfonamide conjugation—a feature correlated with enhanced target affinity in kinase inhibitors.

Current Research Landscape and Knowledge Gaps

Recent efforts (2020–2025) emphasize hybrid scaffolds and dual-target inhibitors. For example, pyrazole-sulfonamide conjugates demonstrate nanomolar cytotoxicity against colorectal cancer cells via concurrent CA IX inhibition and apoptosis induction. However, this compound remains underexplored, with critical gaps including:

- Target identification : Preliminary data suggest kinase or CA inhibition but lack mechanistic validation.

- Synthetic optimization : Current routes yield 340.83 g/mol products, yet scalability and enantiomeric purity require refinement.

- In vivo profiling : Absence of pharmacokinetic and toxicity data limits translational potential.

Properties

IUPAC Name |

5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O3S/c1-3-21-14-8-11(2)13(16)9-15(14)22(19,20)18-10-12-6-4-5-7-17-12/h4-9,18H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFWIQBSOVLSNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Starting Material: The synthesis begins with 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride.

Nucleophilic Substitution: The sulfonyl chloride undergoes nucleophilic substitution with pyridin-2-ylmethanamine to form the desired sulfonamide.

The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the chloro and ethoxy positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide with structurally analogous sulfonamides, focusing on substituent effects, synthesis routes, and inferred physicochemical properties.

Structural Analogues and Substituent Effects

Biological Activity

5-Chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanism of action, effects on various cell lines, and structure-activity relationships (SAR).

The compound is characterized by the following molecular structure:

- Molecular Formula : C14H15ClN2O3S

- Molecular Weight : 326.795 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research has indicated that sulfonamide derivatives exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific activities of this compound are summarized in the following sections.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis via p53 pathway |

| HeLa (Cervical Cancer) | 2.41 | Inhibition of cell proliferation |

| PANC-1 (Pancreatic) | 1.47 | Cell cycle arrest and apoptosis induction |

Case Study: MCF-7 Cell Line

In a study focusing on the MCF-7 breast cancer cell line, it was found that the compound significantly increased the expression levels of p53 and caspase-3, which are critical in the apoptosis pathway. Flow cytometry assays revealed that treatment with the compound led to a dose-dependent increase in apoptotic cells, indicating its potential as an anticancer agent .

Antibacterial Activity

The antibacterial efficacy of sulfonamide derivatives has been well-documented. The compound was screened against several bacterial strains, showing selective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

The results suggest that the compound possesses moderate antibacterial activity, potentially useful in treating bacterial infections .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the benzene ring significantly affect biological activity:

- Electron Donating Groups (EDGs) : Enhance biological potency.

- Electron Withdrawing Groups (EWGs) : Generally reduce activity.

For instance, compounds with halogen substitutions showed a marked decrease in cytotoxicity compared to their non-halogenated counterparts .

Q & A

Q. What are the optimal synthetic routes for 5-chloro-2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and sulfonamide coupling. Key steps include:

- Chlorination : Use of chlorinating agents (e.g., POCl₃) to introduce chlorine at the 5-position.

- Ethoxy Group Installation : Alkylation with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

- Sulfonamide Coupling : Reacting the sulfonyl chloride intermediate with 2-(aminomethyl)pyridine in the presence of a base like triethylamine .

Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher temps reduce side reactions |

| Solvent | DMF or THF | Polar aprotic solvents enhance reactivity |

| Catalyst | Pd/C for reductions | Improves selectivity for pyridylmethylamine coupling |

| Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography . |

Q. How can structural integrity and purity of the compound be confirmed?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for ethoxy protons at δ 1.2–1.4 ppm, pyridyl protons at δ 8.0–8.5 ppm).

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles (e.g., sulfonamide S–N bond length ~1.63 Å) .

- HPLC-MS : Assess purity (>98%) and detect by-products (e.g., unreacted sulfonyl chloride).

Discrepancies between calculated and observed spectra may indicate impurities or tautomeric forms .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in studies of sulfonamide derivatives?

- Methodological Answer : Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:

- Orthogonal Assays : Validate results using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in HEK293).

- Stability Testing : Monitor decomposition in DMSO/PBS via LC-MS over 24–48 hours.

- Metabolite Profiling : Identify active metabolites using liver microsomes (e.g., CYP450-mediated oxidation of the pyridyl group) .

Example: A 2021 study resolved conflicting antimicrobial data by correlating logP (2.8) with membrane permeability .

Q. How can computational modeling guide the design of analogs with enhanced target specificity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding to biological targets (e.g., carbonic anhydrase IX). Focus on the sulfonamide moiety’s interaction with Zn²⁺ in the active site.

- QSAR Models : Corrogate substituent effects (e.g., chloro vs. methoxy at position 4) with IC₅₀ values.

- MD Simulations : Assess conformational stability of the pyridylmethyl group in aqueous vs. lipid environments .

Example: A 2022 model predicted that replacing ethoxy with methoxy improves solubility but reduces affinity by 1.2 kcal/mol .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

- Methodological Answer : The sulfonamide group acts as an electron-withdrawing group, directing electrophilic attacks to the pyridyl ring. Key observations:

- Kinetic Studies : Second-order kinetics in SNAr reactions at the 4-methyl position (k = 0.45 M⁻¹s⁻¹ in MeCN).

- Isotopic Labeling : ¹⁸O tracing reveals hydrolysis of the ethoxy group under acidic conditions (pH < 3).

- DFT Calculations : Identify transition states for sulfonamide cleavage (ΔG‡ = 28.3 kcal/mol) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported crystallographic data for sulfonamide derivatives?

- Methodological Answer : Discrepancies may arise from polymorphism or experimental artifacts. Approaches include:

- Temperature-Dependent Crystallography : Compare structures at 100 K vs. 298 K to identify thermal motion effects.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-stacking).

- Database Cross-Validation : Use the Cambridge Structural Database (CSD) to benchmark bond lengths/angles .

Example: A 2010 study corrected a reported N–S bond length from 1.70 Å to 1.63 Å after re-refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.